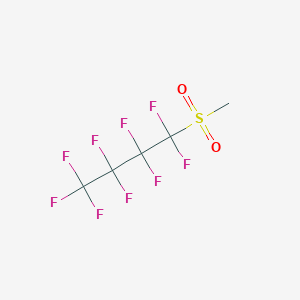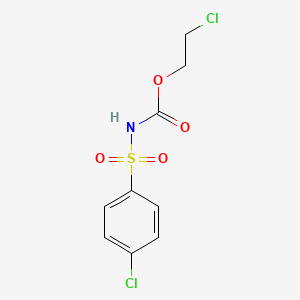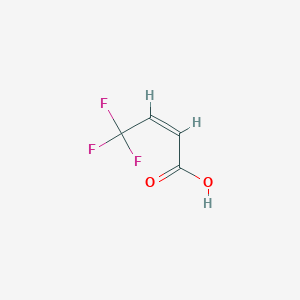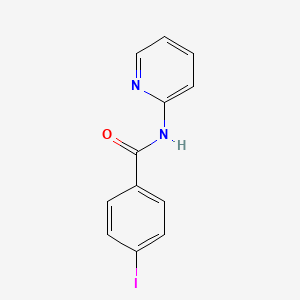
1,1,1,2,2,3,3,4,4-Nonafluoro-4-(methanesulfonyl)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2,3,3,4,4-Nonafluoro-4-(methanesulfonyl)butane is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of nine fluorine atoms and a methanesulfonyl group attached to a butane backbone. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4-Nonafluoro-4-(methanesulfonyl)butane typically involves the fluorination of a suitable precursor. One common method is the electrochemical fluorination of sulfolane, which produces perfluorinated compounds . The reaction conditions often include the use of anhydrous hydrogen fluoride and a suitable electrolyte under controlled temperature and pressure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrochemical fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of specialized equipment and stringent safety measures is essential due to the reactive nature of the fluorinating agents involved .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,2,2,3,3,4,4-Nonafluoro-4-(methanesulfonyl)butane can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Reduction Reactions: It can be reduced under specific conditions to form different fluorinated derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, sulfonic acids, and substituted butanes. These products are often used as intermediates in the synthesis of more complex compounds .
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2,3,3,4,4-Nonafluoro-4-(methanesulfonyl)butane has several scientific research applications:
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of fluorinated drugs.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonafluoro-4-(methanesulfonyl)butane involves its ability to act as a strong electrophile due to the presence of the methanesulfonyl group. This makes it highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The fluorine atoms also contribute to its stability and reactivity by providing electron-withdrawing effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,2,2,3,3,4,4-Nonafluoro-4-methoxybutane: Similar in structure but with a methoxy group instead of a methanesulfonyl group.
1,1,1,2,2,3,3,4,4-Nonafluoro-4-iodobutane: Contains an iodine atom instead of a methanesulfonyl group.
Uniqueness
1,1,1,2,2,3,3,4,4-Nonafluoro-4-(methanesulfonyl)butane is unique due to its combination of fluorine atoms and a methanesulfonyl group, which imparts distinct chemical properties. Its high reactivity and stability make it valuable in various applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
40630-22-6 |
|---|---|
Molekularformel |
C5H3F9O2S |
Molekulargewicht |
298.13 g/mol |
IUPAC-Name |
1,1,1,2,2,3,3,4,4-nonafluoro-4-methylsulfonylbutane |
InChI |
InChI=1S/C5H3F9O2S/c1-17(15,16)5(13,14)3(8,9)2(6,7)4(10,11)12/h1H3 |
InChI-Schlüssel |
UEVZLRBJDKYWDS-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline](/img/structure/B14003917.png)
![3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B14003923.png)



![(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14003947.png)

![5-Cyano-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003949.png)
![1,1'-[Icosane-1,20-diylbis(oxy)]dicyclohexane](/img/structure/B14003966.png)


![4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B14003984.png)


